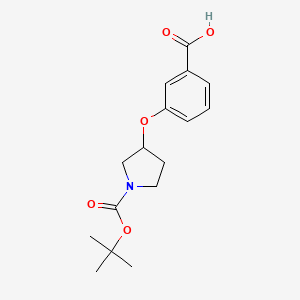

1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE

Description

Properties

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-13(10-17)21-12-6-4-5-11(9-12)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRIFGDPTJFUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624424 | |

| Record name | 3-{[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250681-87-9 | |

| Record name | 3-{[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Using Epichlorohydrin

One common method involves using epichlorohydrin as a starting material. The process typically follows these steps:

Step 1 : Epichlorohydrin is reacted with sodium cyanide to produce 4-chloro-3-hydroxy-butyronitrile.

Step 2 : This intermediate is then reduced using sodium borohydride in the presence of tetrahydrofuran to yield 3-hydroxypyrrolidine.

Step 3 : The final step involves reacting 3-hydroxypyrrolidine with di-tert-butyl dicarbonate to form 1-BOC-3-hydroxypyrrolidine, which can then be converted to the desired compound through further reactions involving carboxylic acid derivatives.

Method 2: Direct Functionalization

Another method focuses on direct functionalization of pyrrolidine derivatives:

Step 1 : Start with a commercially available pyrrolidine derivative, which undergoes a reaction with a phenolic compound (such as 3-carboxyphenol) in the presence of a coupling agent like diisopropylcarbodiimide.

Step 2 : The reaction yields a phenoxy-substituted pyrrolidine, which is subsequently protected using BOC anhydride to afford the target compound.

Method 3: Multi-step Synthesis

A more complex approach involves multiple synthetic steps to construct the desired structure:

Step 1 : Synthesize an intermediate by reacting a substituted phenol with an appropriate amine under acidic conditions.

Step 2 : Cyclization occurs to form the pyrrolidine ring.

Step 3 : Protecting groups are introduced, followed by functionalization at the carboxy position through standard esterification or amidation reactions.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Method 1 | Epichlorohydrin, sodium cyanide, sodium borohydride | ~87 | >95 |

| Method 2 | Phenolic compound, diisopropylcarbodiimide | ~90 | >95 |

| Method 3 | Substituted phenol, acidic conditions | Variable | Variable |

The choice of preparation method for 1-BOC-3-(3-Carboxy-Phenoxy)-Pyrrolidine can significantly affect both yield and purity. Research indicates that methods involving direct functionalization tend to produce higher yields and purities compared to more complex multi-step syntheses.

Additionally, factors such as reaction time, temperature, and choice of solvents play crucial roles in optimizing these synthesis routes. For example, using tetrahydrofuran as a solvent has been shown to enhance reaction rates when reducing intermediates.

The preparation of this compound can be achieved through various synthetic routes, each with its advantages and challenges. Understanding these methods allows for better optimization in laboratory settings and potential scalability for industrial applications. Future work may focus on refining these processes further or exploring alternative starting materials to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the BOC protecting group or reduce other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the pyrrolidine nitrogen.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in the presence of bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The BOC protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The carboxyphenoxy group can also interact with biological molecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE and its analogs:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | CAS Number | Notable Features |

|---|---|---|---|---|---|

| This compound | C₁₆H₂₁NO₅ | 307.34 | BOC, 3-carboxyphenoxy | 222987-19-1 | Pyrrolidine ring; acid-labile BOC group |

| 1-BOC-4-(3-CARBOXY-PHENOXY)-PIPERIDINE | C₁₇H₂₃NO₅ | 321.37 | BOC, 3-carboxyphenoxy | 250681-69-7 | Piperidine ring; larger ring size |

| 1-Boc-5-Phenylpyrrolidine-3-carboxylic acid | C₁₇H₂₁NO₄ | 303.35 | BOC, phenyl, carboxylic acid | 885277-76-9 | Increased lipophilicity due to phenyl |

| 1-CBZ-3-carboxymethoxy-pyrrolidine | C₁₅H₁₇NO₅ | 291.30 | CBZ, carboxymethoxy | 889953-08-6 | Acid-labile CBZ group; ester functionality |

| 1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid | C₁₃H₁₄F₃NO₂ | 273.25 | Trifluoromethylbenzyl, carboxylic acid | 1086375-40-7 | Electron-withdrawing CF₃ group; lower mass |

Key Observations :

- Protecting Groups: The BOC group (stable under basic conditions) contrasts with the CBZ group (stable under acidic conditions but cleaved via hydrogenolysis) .

- Lipophilicity : The phenyl-substituted analog (1-Boc-5-Phenylpyrrolidine-3-carboxylic acid) has enhanced lipophilicity, favoring membrane permeability in drug design .

- Electronic Effects : The trifluoromethyl group in 1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid introduces strong electron-withdrawing effects, altering acidity (predicted pKa ~3.83) and reactivity .

Biological Activity

1-BOC-3-(3-carboxy-phenoxy)-pyrrolidine is a compound notable for its structural features, including a pyrrolidine ring and a 3-carboxyphenoxy substituent. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a protecting group, facilitating further chemical modifications and enhancing the compound's versatility in synthetic chemistry.

Chemical Structure and Properties

- Molecular Formula: C₁₆H₂₁NO₅

- Molecular Weight: 307.34 g/mol

- Structural Features:

- Pyrrolidine backbone

- Carboxyphenoxy moiety

- Boc protection

The presence of the Boc group allows for selective reactions under mild acidic conditions, making it suitable for peptide synthesis and other applications in organic chemistry.

Biological Activity

Pyrrolidine derivatives, including this compound, have been studied for various biological activities:

This compound's mechanism of action involves interactions with biological targets, which can include enzymes and receptors. Its structure suggests potential effects on:

- Cell Proliferation: Similar compounds have shown inhibitory effects on tumor cell proliferation by interfering with metabolic pathways.

- Neuropharmacology: The phenolic substituent may influence neuroactive properties, potentially affecting neurotransmitter systems .

In Vitro Studies

In vitro studies have demonstrated that pyrrolidine derivatives can exhibit:

- Antitumor Activity: Compounds structurally related to this compound have been shown to inhibit de novo purine biosynthesis, a crucial pathway in cancer cell metabolism .

- Neuroprotective Effects: Some derivatives have been linked to protective effects against neurotoxicity, indicating their potential in treating neurological disorders .

Research Findings

Recent studies have focused on elucidating the biological activities and toxicological profiles of similar compounds. For instance:

- An investigation into the toxic effects of structurally related compounds revealed interactions with cytochrome P450 enzymes, suggesting metabolic pathways that could lead to adverse effects .

- In silico analyses indicated that certain metabolites exhibited significant binding affinities to key biological targets, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Comparative Analysis

The following table summarizes key structural and biological aspects of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Boc-pyrrolidine | Pyrrolidine with Boc protection | Intermediate in synthesis |

| 3-Carboxypyrrolidine | Pyrrolidine with carboxylic acid group | Antitumor activity |

| 3-(Phenoxy)pyrrolidine | Pyrrolidine with phenoxy substituent | Neuropharmacological potential |

| 2-Pyrrolidinone | Lactam form of pyrrolidine | Different reactivity patterns |

The unique combination of Boc protection and the carboxyphenoxy moiety in this compound may enhance its solubility and bioactivity compared to other pyrrolidines.

Case Studies

Case Study 1: Antitumor Activity

In a study examining the antitumor effects of pyrrolidine derivatives, researchers found that compounds similar to this compound inhibited cell growth in various cancer cell lines. The mechanism involved disruption of nucleotide synthesis pathways, leading to apoptosis in cancer cells.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of phenolic compounds. It was observed that derivatives with similar structures to this compound demonstrated significant protective effects against oxidative stress-induced neuronal damage.

Q & A

Q. What chiral separation techniques are effective for isolating enantiomers of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.